3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide
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Overview
Description
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide is a chemical compound with the molecular formula C14H11N3O6 and a molecular weight of 317.26 g/mol . This compound is known for its unique structure, which includes nitro groups and a phenylmethoxyphenyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide typically involves the nitration of a benzamide precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration of the benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3,5-dinitrobenzamide
- N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
- N-(4-hydroxyphenyl)-3,5-dinitrobenzamide
Uniqueness
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-20(15-10-17(22(25)26)12-18(11-15)23(27)28)21-16-6-8-19(9-7-16)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOLSICARLUFDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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